COX-2 vs. COX-1 Inhibition Potency and Selectivity Ratio: Flunixin Meglumine Compared with Carprofen
In an in vitro bovine whole blood model, flunixin meglumine (FLU) demonstrated the highest potency for both COX-1 and COX-2 inhibition (rank order: FLU > S(+) Carprofen > RS(±) Carprofen), but exhibited a non-selective inhibition profile with an IC50 COX-1:IC50 COX-2 potency ratio of 0.606. In contrast, RS(±) Carprofen and S(+) Carprofen showed preferential COX-2 inhibition with potency ratios of 13.964 and 51.882, respectively [1][2]. At COX-2 inhibition levels between 80% and 95%, FLU produced 57.697–79.865% inhibition of COX-1, compared to 33.373–51.319% for RS(±) Carprofen and only 0.230–4.622% for S(+) Carprofen [1].
| Evidence Dimension | COX-1:COX-2 IC50 potency ratio (lower ratio indicates greater COX-1 inhibition relative to COX-2) |
|---|---|
| Target Compound Data | Flunixin meglumine (FLU): IC50 ratio = 0.606 |
| Comparator Or Baseline | RS(±) Carprofen: 13.964; S(+) Carprofen: 51.882 |
| Quantified Difference | FLU ratio is 23× lower than RS(±) Carprofen; 86× lower than S(+) Carprofen |
| Conditions | In vitro whole blood assay using bovine cyclooxygenases from feedlot calves |
Why This Matters
Procurement decisions for NSAIDs in bovine applications must consider that flunixin meglumine's non-selective COX inhibition profile may confer different gastrointestinal safety and anti-inflammatory efficacy trade-offs compared to COX-2 preferential inhibitors like carprofen.
- [1] Miciletta M, Cuniberti B, Barbero R, Re G. In vitro enantioselective pharmacodynamics of Carprofen and Flunixin-meglumine in feedlot cattle. J Vet Pharmacol Ther. 2014 Feb;37(1):43-52. DOI: 10.1111/jvp.12052. View Source
- [2] Università di Torino IRIS. In vitro enantioselective pharmacodynamics of Carprofen and Flunixin-meglumine in feedlot cattle. Handle: 2318/137172. View Source
